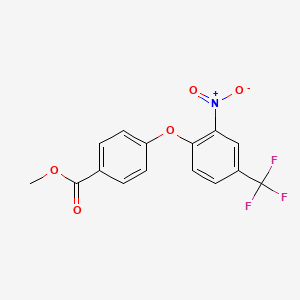

4-(2-硝基-4-(三氟甲基)苯氧基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate is a chemical compound that is part of a broader class of benzoate esters. It is characterized by the presence of a nitro group and a trifluoromethyl group attached to a benzene ring, which is further linked through an oxygen atom to another benzene ring that carries a methyl ester group. This compound is of interest due to its potential applications in various fields, including organic synthesis and material science.

Synthesis Analysis

The synthesis of related benzophenone derivatives can be achieved through a Friedel–Crafts acylation reaction. Methyl benzoate, when activated by trifluoromethanesulfonic acid, reacts with aromatic compounds to yield benzophenone derivatives with good to excellent yields, as demonstrated in the synthesis of meta-substituted benzophenones from nitrobenzene and benzotrifluoride . Although the specific synthesis of Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate has been studied using X-ray diffraction. For instance, the molecular structures of methyl 2-(4-nitrophenylthio)benzoate and related compounds reveal the presence of intramolecular interactions, such as sulphur(II)–oxygen(carbonyl) close contacts, which influence the conformation of the molecules . These structural insights are crucial for understanding the reactivity and properties of such compounds.

Chemical Reactions Analysis

The chemical reactivity of methyl benzoate derivatives can be explored through their use as solvents in extraction processes. For example, methyl benzoate has been used as a non-halogenated extraction solvent for dispersive liquid–liquid microextraction (DLLME), demonstrating its ability to extract various metal ions when combined with appropriate extractants . This suggests that Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate could potentially participate in similar extraction processes or other chemical reactions where its functional groups play a significant role.

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate can be inferred from studies on related compounds. For instance, the determination of residues of sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate and its conversion to the methyl ester for analysis indicates the stability and detectability of such compounds at low concentrations . Additionally, the study of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate provides insights into the spectroscopic properties and structural elucidation, which are essential for understanding the behavior of benzoate esters . These properties are likely to be relevant to Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate as well.

科学研究应用

原卟啉原 IX 氧化酶抑制

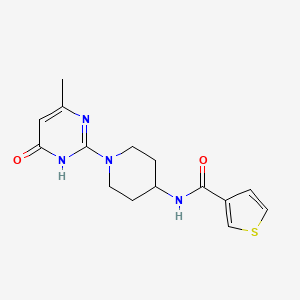

4-(2-硝基-4-(三氟甲基)苯氧基)苯甲酸甲酯在结构上与几种被确定为原卟啉原 IX 氧化酶抑制剂的化合物相似。研究已证明此类化合物的芳环之间的分子相互作用和二面角,提供了对它们的抑制机制的见解 (Li 等人,2005)。

雄激素受体调节剂中的 Nenitzescu 合成

该化合物作为选择性雄激素受体调节剂的 Nenitzescu 合成中的关键中间体。合成路线涉及多个步骤,包括使用 4-硝基-3-(三氟甲基)苯酚,突出了该化学物质在开发药物制剂中的作用 (Boros 等人,2011)。

对液晶性质的影响

研究表明,4-(2-硝基-4-(三氟甲基)苯氧基)苯甲酸甲酯等化合物上的取代基可以显着影响中间相 (液晶)性质。这些发现对于材料科学领域至关重要,尤其是在液晶显示器的开发中 (Takenaka 和 Teshima,1994)。

在光稳定中的作用

涉及相关化合物的研究表明它们在光稳定中的作用。例如,结构相似的化合物水杨酸甲酯已被证明是单线态分子氧的有效清除剂,这是材料光稳定的关键因素 (Soltermann 等人,1995)。

光聚合性质

已探索与 4-(2-硝基-4-(三氟甲基)苯氧基)苯甲酸甲酯在结构上相关的化合物的光聚合快速性质,这在薄膜和涂料应用中很有用。这证明了其在工业制造工艺中的潜在用途 (Avci 等人,1996)。

属性

IUPAC Name |

methyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3NO5/c1-23-14(20)9-2-5-11(6-3-9)24-13-7-4-10(15(16,17)18)8-12(13)19(21)22/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGXOPXRCXXFKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3012875.png)

![2-[(4-Bromophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B3012879.png)

![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B3012890.png)

![N-(4-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3012893.png)

![4-(2-Methoxyethoxy)-3-[(prop-2-yn-1-yl)amino]benzonitrile](/img/structure/B3012894.png)

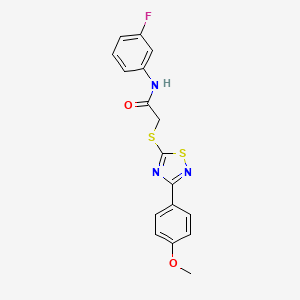

![2-(4-ethoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3012897.png)